Methyl 3-(chlorosulfonyl)-5-fluorobenzoate
Overview
Description
Methyl 3-(chlorosulfonyl)-5-fluorobenzoate is a chemical compound with the molecular formula C8H5ClFO4S. It is a derivative of benzoic acid where a fluorine atom is attached to the benzene ring at the 5th position and a chlorosulfonyl group is attached at the 3rd position. This compound is of interest in various scientific research applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with 5-fluorobenzoic acid as the starting material.
Chlorosulfonylation Reaction: The 5-fluorobenzoic acid undergoes chlorosulfonylation, where a chlorosulfonyl group is introduced at the 3rd position. This reaction is usually carried out using chlorosulfonic acid (ClSO3H) in the presence of a suitable catalyst.
Esterification: The resulting 3-(chlorosulfonyl)-5-fluorobenzoic acid is then esterified using methanol to produce this compound.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized products.
Reduction: Reduction reactions can convert the chlorosulfonyl group to a sulfonic acid group.
Substitution: The compound can participate in nucleophilic substitution reactions where the chlorosulfonyl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.
Major Products Formed:
Oxidation Products: Various carboxylic acids and sulfonic acids.
Reduction Products: Sulfonic acids.
Substitution Products: Amides, esters, or ethers depending on the nucleophile used.
Scientific Research Applications
Chemistry: Methyl 3-(chlorosulfonyl)-5-fluorobenzoate is used as an intermediate in the synthesis of more complex organic compounds. It can be used to introduce fluorine atoms into molecules, which is valuable in pharmaceutical research.
Biology: The compound can be used as a reagent in biochemical assays to study enzyme activities and metabolic pathways.
Industry: In the chemical industry, it is used in the production of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism by which Methyl 3-(chlorosulfonyl)-5-fluorobenzoate exerts its effects depends on the specific application. In biochemical assays, it may act as an inhibitor or substrate for certain enzymes. The molecular targets and pathways involved would vary based on the biological context and the specific reactions it undergoes.
Comparison with Similar Compounds
Methyl 3-(chlorosulfonyl)benzoate: Similar structure but lacks the fluorine atom.
Methyl 3-(chlorosulfonyl)thiophene-2-carboxylate: Contains a thiophene ring instead of a benzene ring.
Methyl 3-(chlorosulfonyl)-4-methoxybenzoate: Similar structure but has a methoxy group instead of a fluorine atom.
Uniqueness: Methyl 3-(chlorosulfonyl)-5-fluorobenzoate is unique due to the presence of both fluorine and chlorosulfonyl groups on the benzene ring, which can influence its reactivity and biological activity.
This compound's versatility and unique properties make it a valuable tool in various scientific and industrial applications
Properties
IUPAC Name |
methyl 3-chlorosulfonyl-5-fluorobenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClFO4S/c1-14-8(11)5-2-6(10)4-7(3-5)15(9,12)13/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNSURKZSHUELGB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)S(=O)(=O)Cl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClFO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1155909-75-3 | |
Record name | methyl 3-(chlorosulfonyl)-5-fluorobenzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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